Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). In preclinical studies, it exhibited antipsychotic-like and procognitive activities, such as reducing conditioned avoidance responding in rats and improving novel object recognition.
Relevance: ADX47273 shares the core 1,2,4-oxadiazole structure with Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate. In ADX47273, the oxadiazole ring is substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a piperidine ring, which is further substituted with a 4-fluorobenzoyl group. This compound exemplifies the potential of 1,2,4-oxadiazole derivatives as CNS-active agents.
Compound Description: These compounds are a series of tropane derivatives containing a 1,2,4-oxadiazole ring at the 2β position. They were synthesized as bioisosteres of cocaine and evaluated for their binding affinities at the dopamine, serotonin, and norepinephrine transporters. Some analogues, such as 3β-(4'-chlorophenyl)-2β-(3'-phenyl-1',2',4'-oxadiazol-5'-yl)tropane and 3β-(4'-chlorophenyl)-2β-(3'-methoxyphenyl-1',2',4'-oxadiazol-5'-yl)tropane, displayed high affinity for the dopamine transporter and selectivity over the other transporters.
Relevance: Similar to Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, these analogues demonstrate the versatility of incorporating the 1,2,4-oxadiazole ring into diverse pharmacophores. They highlight the potential of this heterocyclic moiety for targeting neurotransmitter transporters, particularly the dopamine transporter.
Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It enhances the efficacy of GLP-1R stimulation, potently potentiates insulin secretion, and lacks significant off-target activities. V-0219 demonstrated in vivo efficacy in reducing food intake and improving glucose handling in rodent models of diabetes and obesity. The (S)-enantiomer of V-0219 exhibited oral efficacy.
Relevance: V-0219, similar to Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, highlights the utility of a 1,2,4-oxadiazole scaffold in developing drug candidates for metabolic disorders. In V-0219, the oxadiazole is substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and a piperidine ring, further modified with a morpholine group, at the 5-position.
Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of mGluR5 with high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. It displayed anxiolytic-like activity in rodent anxiety models without potentiating phencyclidine-induced hyperlocomotor activity.
Relevance: VU0285683, like Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, demonstrates the use of a 1,2,4-oxadiazole framework in creating molecules targeting the mGluR5 receptor. In VU0285683, the 3-position of the oxadiazole ring is substituted with a 2-pyridyl group, and the 5-position is connected to a 3-fluoro-5-cyanophenyl group.
Compound Description: VU0092273 is a positive allosteric modulator (PAM) of mGluR5, which also binds to the MPEP site. It was further optimized to create an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172). VU0360172 displayed antipsychotic-like activity by reversing amphetamine-induced hyperlocomotion in rodents.
Relevance: VU0092273, like Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, highlights the importance of the 1,2,4-oxadiazole scaffold in modulating the activity of mGluR5. While VU0092273 does not contain the 1,2,4-oxadiazole ring, its chemically optimized analog VU0360172 demonstrates the potential for developing structurally distinct mGluR5 modulators with similar biological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.